Tetrabenzyl-Voglibose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

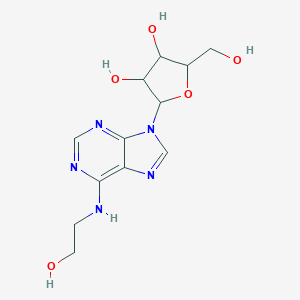

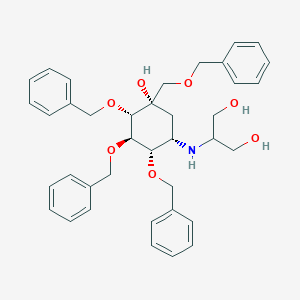

Tetrabenzyl-voglibose is a derivative of Voglibose which is an α-Glucosidase inhibitor used as an antidiabetic.

Wissenschaftliche Forschungsanwendungen

Tetrabenzyl-Voglibose: Eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen

Medizinische Forschung Anwendungen gegen Diabetes und Fettleibigkeit: this compound ist ein Derivat von Voglibose, einem potenten α-Glucosidase-Inhibitor. Es wurde aufgrund seiner antidiabetischen Wirkung zur Behandlung von Hyperglykämie und Typ-II-Diabetes mellitus eingesetzt . Zusätzliche Forschungsergebnisse deuten darauf hin, dass Voglibose neuroprotektive Wirkungen gegen kognitive Beeinträchtigung und Alzheimer-Krankheit haben kann sowie potenzielle Vorteile für nicht-alkoholische Fettlebererkrankung (NAFLD) .

Pharmazeutische Formulierung Transdermale Arzneimittelabgabe: Die Verbindung wurde für die Verwendung in transdermalen Pflastern untersucht, die durch die Lösungsmitteldampfmethode unter Verwendung verschiedener Polymere hergestellt werden. Diese Methode der Arzneimittelabgabe könnte eine kontrollierte Freisetzung von Medikamenten ermöglichen, was möglicherweise die Patientencompliance und die Wirksamkeit verbessern würde .

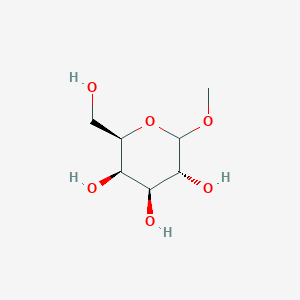

Chemische Eigenschaften Analyse der kristallinen Struktur: Im Bereich der Chemie wurde die kristalline Form von this compound auf ihre physikalischen Eigenschaften untersucht. Die Kristallstruktur zeigt spezifische Peaks in ihrem Cu-Röntgenpulverdiffraktogramm, was für die Synthese und Qualitätskontrolle der Verbindung von Bedeutung sein könnte .

Referenzmaterial Standardisierung und Kalibrierung: Als hochwertiges zertifiziertes Referenzmaterial wird this compound in Standardisierungs- und Kalibrierungsprozessen in der biochemischen Forschung verwendet. Es trägt dazu bei, die Genauigkeit und Konsistenz von Versuchsergebnissen zu gewährleisten .

Wirkmechanismus

Tetrabenzyl-voglibose, also known as 2-(((1S,2S,3R,4S,5S)-2,3,4-Tris(benzyloxy)-5-((benzyloxy)methyl)-5-hydroxycyclohexyl)amino)propane-1,3-diol or 2-[[(1S,2S,3R,4S,5S)-5-hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexyl]amino]propane-1,3-diol, is a derivative of Voglibose .

Target of Action

The primary target of this compound is the alpha-glucosidase enzymes in the brush border of the small intestines . These enzymes are responsible for breaking down complex carbohydrates into simpler sugars, which can then be absorbed into the bloodstream .

Mode of Action

This compound acts as a competitive inhibitor of alpha-glucosidase enzymes . By binding to these enzymes, it prevents them from breaking down complex carbohydrates. This inhibition slows down the digestion and absorption of carbohydrates in the digestive system .

Biochemical Pathways

The inhibition of alpha-glucosidase enzymes leads to a delay in carbohydrate breakdown, resulting in a gradual release of glucose into the bloodstream . This prevents a rapid increase in postprandial (after-meal) plasma glucose levels .

Pharmacokinetics

Voglibose, the parent compound of this compound, is poorly absorbed orally and primarily acts within the gastrointestinal tract . It is metabolized by intestinal enzymes and microbial flora and is predominantly excreted in stools . The pharmacokinetic properties of this compound are expected to be similar, but specific studies are needed to confirm this.

Result of Action

The primary result of this compound’s action is the regulation of postprandial blood glucose levels . By slowing the breakdown and absorption of carbohydrates, it helps prevent post-meal spikes in blood glucose levels . This makes it a valuable tool in the management of type II diabetes .

Action Environment

The action of this compound is primarily localized to the gastrointestinal tract, where it inhibits alpha-glucosidase enzymes . Environmental factors such as diet can influence its efficacy. For example, a meal high in complex carbohydrates would require more alpha-glucosidase activity for digestion, potentially enhancing the drug’s effect . .

Eigenschaften

CAS-Nummer |

115250-39-0 |

|---|---|

Molekularformel |

C38H45NO7 |

Molekulargewicht |

627.8 g/mol |

IUPAC-Name |

2-[[(2S,4S,5S)-5-hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexyl]amino]propane-1,3-diol |

InChI |

InChI=1S/C38H45NO7/c40-22-33(23-41)39-34-21-38(42,28-43-24-29-13-5-1-6-14-29)37(46-27-32-19-11-4-12-20-32)36(45-26-31-17-9-3-10-18-31)35(34)44-25-30-15-7-2-8-16-30/h1-20,33-37,39-42H,21-28H2/t34?,35-,36?,37-,38-/m0/s1 |

InChI-Schlüssel |

DYSHUNINHUTCLX-GZLOPLGZSA-N |

SMILES |

C1C(C(C(C(C1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)NC(CO)CO |

Isomerische SMILES |

C1C([C@@H](C([C@@H]([C@]1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)NC(CO)CO |

Kanonische SMILES |

C1C(C(C(C(C1(COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)NC(CO)CO |

Synonyme |

TBV; TETRABENZYL-VOGLIBOSE; Tetrabenzyl-voglibose(TBV); Voglibose TBV; 3,4-Dideoxy-4-[[2-hydroxy-1-(hydroxymethyl)ethyl]amino]-2-C-[(phenylmethoxy)methyl]-1,5,6-tris-O-(phenylmethyl)-D-epi-inositol |

Herkunft des Produkts |

United States |

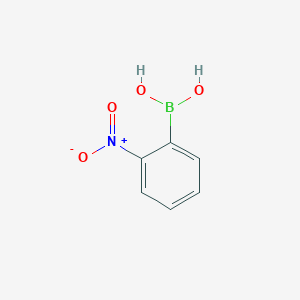

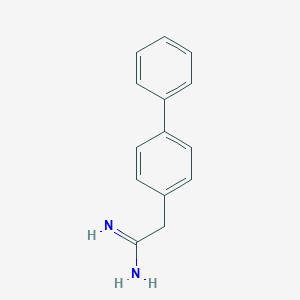

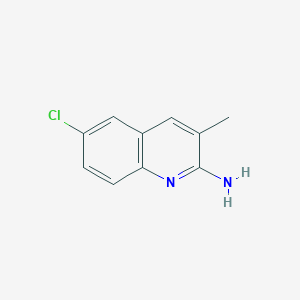

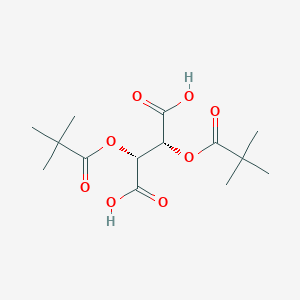

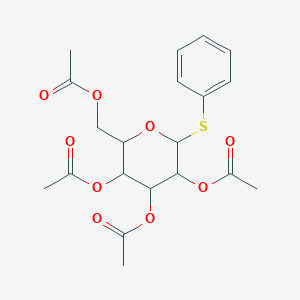

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

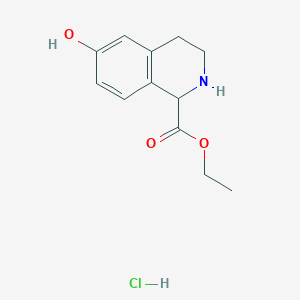

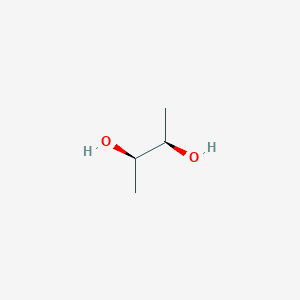

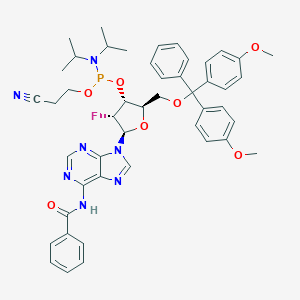

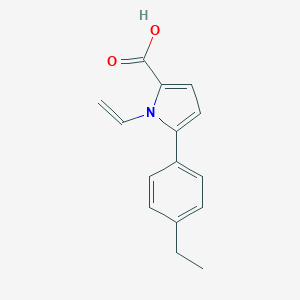

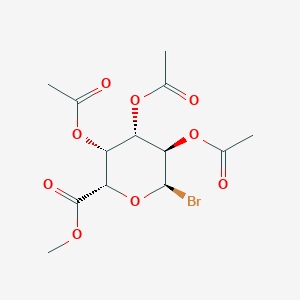

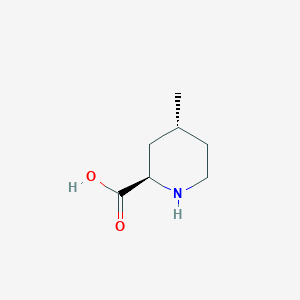

Feasible Synthetic Routes

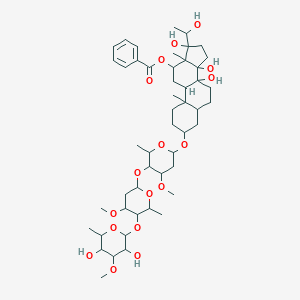

Q1: What is the significance of Tetrabenzyl Voglibose's crystalline form in the production of Voglibose?

A: Research has shown that crystalline Tetrabenzyl Voglibose offers significant advantages over its oily counterpart in the production of Voglibose. [, , ] The crystalline form boasts higher purity and content, leading to easier storage and transportation. [, , ] This enhanced purity also translates to a cleaner reaction during Voglibose synthesis, minimizing the introduction or formation of impurities. [, , ]

Q2: How is the crystalline form of Tetrabenzyl Voglibose characterized?

A: The crystalline structure of Tetrabenzyl Voglibose has been meticulously characterized using various techniques. X-ray powder diffraction analysis reveals distinct peaks at 2Theta = 16.84 ± 0.20°, 18.99 ± 0.20°, and 24.11 ± 0.20°. [, ] Furthermore, its melting point has been determined to be within the range of 88.0°C to 90.8°C. [, ] These physical properties provide a reliable means of identifying and differentiating the crystalline form from its oily counterpart. [, ]

Q3: What is the primary method for synthesizing Voglibose from Tetrabenzyl Voglibose?

A: A novel method utilizes hydrazine as a hydrogen donor for the debenzylation of Tetrabenzyl Voglibose, yielding Voglibose as the final product. [] This approach offers an alternative pathway for the synthesis of this important anti-diabetic compound. []

Q4: Are there any alternative synthetic routes or methods being explored for Voglibose production using Tetrabenzyl Voglibose?

A: While the use of hydrazine for debenzylation is a significant development, research continues to explore alternative synthetic routes for Voglibose using Tetrabenzyl Voglibose. [] This ongoing exploration aims to optimize the synthesis process, potentially leading to increased efficiency, yield, or cost-effectiveness. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.